7-hydroxy-2,3-dihydro-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWBVGDAFGVJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445980 | |

| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-27-2 | |

| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Chroman-4-one Scaffold as a Privileged Structure

An In-depth Technical Guide to 7-hydroxy-2,3-dihydro-4H-chromen-4-one

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The chroman-4-one skeleton, a fusion of a benzene ring with a dihydropyranone ring, is a quintessential example of such a scaffold.[1][2][3][4] This guide focuses on a key derivative, This compound (also known as 7-hydroxy-4-chromanone), a versatile intermediate and a core component of numerous molecules with significant therapeutic potential.[1][2] Understanding its fundamental properties is crucial for researchers aiming to leverage this scaffold in novel drug development programs.

Core Physicochemical & Spectroscopic Profile

The foundational step in evaluating any compound for drug development is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for predicting solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 76240-27-2 | [5] |

| Molecular Formula | C₉H₈O₃ | [5] |

| Molecular Weight | 164.161 g/mol | [5] |

| Melting Point | 149 °C | [5] |

| Boiling Point | 372.37 °C (Predicted) | [5] |

| pKa | 7.75 ± 0.20 (Predicted) | [5] |

| LogP | 1.357 | [5] |

| Solubility | Soluble in DMSO and other polar organic solvents. | [6] |

Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their splitting patterns revealing their substitution pattern. Two triplet signals corresponding to the adjacent methylene (CH₂) groups at C-2 and C-3 would be characteristic. A broad singlet for the phenolic hydroxyl (-OH) proton, which may be exchangeable with D₂O, would also be present.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) downfield (around 190-200 ppm), multiple signals in the aromatic region (110-160 ppm), and two signals in the aliphatic region for the C-2 and C-3 carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.[7] Key expected absorption bands include a broad peak around 3300 cm⁻¹ for the O-H stretch of the phenol, a strong, sharp peak around 1680 cm⁻¹ for the C=O (ketone) stretch, and various peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The mass spectrum should show a molecular ion peak (M+) at m/z corresponding to the molecular weight of 164.16.[5] Fragmentation patterns can provide further structural clues.

Synthesis and Chemical Reactivity

The utility of this compound as a building block is underpinned by its accessible synthesis and predictable reactivity.

Principal Synthetic Pathway: Cyclization of Resorcinol

A common and efficient method for synthesizing the title compound begins with the readily available starting material, resorcinol.[1] The process involves two primary steps:

-

Acylation : Resorcinol is acylated with 3-chloropropionic acid in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to form an intermediate, 2',4'-dihydroxy-3-chloropropiophenone.

-

Intramolecular Cyclization : The intermediate undergoes a base-mediated intramolecular cyclization. Treatment with an aqueous base like sodium hydroxide (NaOH) facilitates the formation of the heterocyclic ring, yielding this compound.[1]

Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound.

Materials:

-

Resorcinol

-

3-chloropropionic acid

-

Trifluoromethanesulfonic acid

-

2 M Sodium hydroxide (NaOH) solution

-

Appropriate organic solvents (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acylation: In a round-bottom flask, dissolve resorcinol in a suitable solvent. Add 3-chloropropionic acid.

-

Carefully add trifluoromethanesulfonic acid dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product (2',4'-dihydroxy-3-chloropropiophenone) with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in a 2 M NaOH solution.

-

Heat the mixture under reflux until the cyclization is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 1.2.

Biological Significance and Structure-Activity Relationships (SAR)

While this compound itself is primarily an intermediate, its core structure is integral to a wide array of biologically active molecules. SAR studies on its derivatives provide a roadmap for designing potent and selective therapeutic agents.

The chroman-4-one scaffold has been associated with diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

Key Therapeutic Areas and SAR Insights

| Therapeutic Area | Structure-Activity Relationship (SAR) Insights | Key References |

| Antibacterial | The 7-OH group is a key feature. The addition of a 5-OH group significantly enhances activity against MRSA. Increased lipophilicity generally improves bacterial membrane penetration and potency. | [8] |

| Antioxidant | Derivatives, particularly those with alkyl amide side chains, exhibit potent inhibition of lipid peroxidation, in some cases exceeding the activity of the standard antioxidant Trolox. | [9] |

| Antidiabetic | In benzylidene-4-chromanone derivatives, the presence of the 7-OH group on the chromanone ring increases α-glucosidase inhibitory activity. | [10] |

| Anticancer | Linking the 7-OH position to other pharmacophores, such as 1,2,4-triazole moieties, has produced derivatives with potent cytotoxic activity against human cancer cell lines. | [11] |

| Neuroprotection | The chroman-4-one scaffold serves as a template for developing selective inhibitors of SIRT2, a target in neurodegenerative disorders like Parkinson's and Alzheimer's disease. | [12] |

The consistent importance of the 7-hydroxy group highlights its role as a critical hydrogen bond donor/acceptor, essential for interacting with biological targets. Modifications at this position, or at C-2, C-3, and C-5, allow for the fine-tuning of a compound's pharmacological profile.[2][8][12]

Metabolic Considerations

Direct metabolic studies on this compound are not extensively documented in public literature. However, based on its structure—containing a phenolic hydroxyl group and a ketone—its metabolic fate can be predicted. Phenolic compounds typically undergo both Phase I and Phase II metabolism.

-

Phase I Metabolism : This may involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, potentially adding further hydroxyl groups to the aromatic ring.

-

Phase II Metabolism : The 7-hydroxy group is a prime site for conjugation reactions. Glucuronidation (via UGT enzymes) and sulfation (via SULT enzymes) are highly probable pathways, which would increase the compound's water solubility and facilitate its excretion.

The metabolism of related, more complex natural products demonstrates that such transformations can dramatically alter biological activity, sometimes converting a precursor into a more potent active metabolite.[13][14][15] Therefore, any derivative designed from this scaffold must be evaluated for its metabolic stability and the pharmacological profile of its metabolites.

Conclusion and Future Outlook

This compound is more than a simple chemical. It represents a foundational building block rooted in a privileged scaffold, offering vast potential for drug discovery. Its straightforward synthesis, well-defined chemical properties, and the established biological relevance of its derivatives make it an attractive starting point for developing novel therapeutics.

Future research should focus on expanding the library of derivatives through strategic modifications at the C-2, C-3, and C-5 positions, while leveraging the crucial 7-hydroxy group as an anchor for target engagement or as a site for prodrug strategies. A deeper investigation into its metabolic pathways and those of its derivatives will be essential for translating promising in vitro activity into in vivo efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 11. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Chromanone Core: A Synthetic Gateway to a Class of Natural Products

An In-depth Technical Guide on 7-Hydroxy-2,3-dihydro-4H-chromen-4-one and Its Naturally Occurring Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 7-hydroxychroman-4-one, represents a pivotal molecular scaffold in the study and synthesis of a variety of bioactive natural products. While this foundational compound is not documented as a natural isolate itself, its core structure is the backbone of numerous naturally occurring derivatives, most notably the homoisoflavonoids. These derivatives are found across a range of plant families and exhibit a breadth of biological activities. This guide provides a comprehensive overview of the significance of this compound as a synthetic precursor, the natural sources of its derivatives, the biosynthetic pathways leading to the chromanone core, and detailed methodologies for both the synthesis of the parent compound and the isolation of its natural analogs.

Introduction: The Synthetic Heart of Natural Derivatives

The chroman-4-one framework is a privileged structure in medicinal chemistry and natural product science.[1] Specifically, this compound serves as a critical building block for the laboratory synthesis of more complex, naturally occurring molecules.[2] Its structure, a fusion of a benzene ring with a dihydropyranone ring, provides a versatile template for chemical modification. While extensive research has detailed its synthesis and utility as a precursor, there is a conspicuous absence of reports on its isolation from natural sources. This underscores its primary role in the scientific literature as a synthetic intermediate rather than a natural product.

The true natural significance of this scaffold lies in its substituted forms, particularly the homoisoflavonoids. These compounds, which feature a 16-carbon skeleton, are found in a variety of plants and are known for their diverse pharmacological properties.[3][4] Understanding the synthesis of the 7-hydroxychroman-4-one core is therefore essential for researchers aiming to explore the medicinal potential of its naturally occurring derivatives.

Natural Occurrence of 7-Hydroxychroman-4-one Derivatives

While the parent compound remains elusive in nature, its derivatives are well-documented. The most prominent class of these derivatives is the homoisoflavonoids.

Plant Sources of Homoisoflavonoids

Homoisoflavonoids have been isolated from a variety of plant families.[3][5] Notable sources include:

| Plant Family | Genera | Examples of Isolated Compounds |

| Fabaceae | Caesalpinia, Haematoxylum | 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, Sappanol, Episappanol[6][7] |

| Asparagaceae | Ophiopogon, Scilla, Muscari | Ophiopogonones, Scillavones[3][6] |

| Polygonaceae | Polygonum | Various homoisoflavonoids[5] |

| Portulacaceae | Portulaca | Portulacanones[6] |

| Orchidaceae | Cremastra | Cremastranone and related compounds[3] |

Caesalpinia sappan (Sappanwood) is a particularly rich source of these compounds, with numerous homoisoflavonoids having been isolated from its heartwood.[7][8]

Fungal and Other Sources

The occurrence of chroman-4-one derivatives is less common in fungi compared to plants. However, fungi are known to produce a vast array of other complex secondary metabolites.[1]

Biosynthesis of the Chroman-4-one Core

The biosynthesis of the chroman-4-one skeleton, a key component of flavonoids and their derivatives, is believed to originate from the chalcone precursor ring. This pathway involves the condensation of intermediates from the shikimate and acetate pathways.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homoisoflavonoid - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-Hydroxychroman-4-one (CAS: 76240-27-2): Properties, Synthesis, and Biological Potential

Executive Summary: This document provides an in-depth technical overview of 7-hydroxy-2,3-dihydro-4H-chromen-4-one (CAS: 76240-27-2), a key heterocyclic compound belonging to the chromanone class. Chromanones are prevalent scaffolds in natural products and medicinal chemistry, recognized for a wide array of biological activities.[1] This guide, intended for researchers and drug development professionals, details the compound's physicochemical properties, outlines a representative synthetic and purification workflow, specifies analytical methodologies for quality control, and explores its potential biological significance by examining activities of structurally related analogues. Safety, handling, and storage protocols are also provided to ensure proper laboratory use.

Introduction to the 7-Hydroxychroman-4-one Scaffold

7-Hydroxychroman-4-one, also known as this compound, is a bicyclic aromatic ether and ketone.[2][3][4] Its structure is built upon the chromanone core (2,3-dihydro-4H-chromen-4-one), which is distinguished from the related chromone by the absence of the C2-C3 double bond.[1] This saturation introduces a stereocenter if substituted at C2 or C3, offering greater three-dimensional diversity for molecular design. The hydroxyl group at the 7-position is a critical feature, providing a site for hydrogen bonding and a handle for further chemical modification, making it an attractive starting point for the synthesis of more complex derivatives in drug discovery programs.

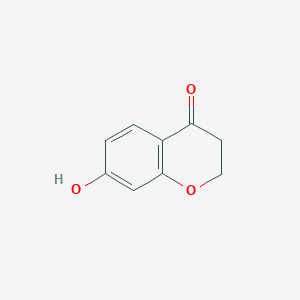

Caption: Chemical structure of 7-Hydroxychroman-4-one.

Physicochemical and Structural Characterization

Accurate characterization is fundamental to the reliable use of any chemical entity in a research or development setting. The key properties of 7-Hydroxychroman-4-one are summarized below.

| Property | Value | Reference |

| CAS Number | 76240-27-2 | [2][3][4] |

| Molecular Formula | C₉H₈O₃ | [2][4] |

| Molecular Weight | 164.16 g/mol | [2][4] |

| Melting Point | 149 °C | [2] |

| Boiling Point | 372.37 °C at 760 mmHg | [2] |

| Density | 1.343 g/cm³ | [2] |

| LogP | 1.357 | [2] |

| pKa | 7.75 ± 0.20 (Predicted) | [2] |

| Canonical SMILES | C1COC2=C(C1=O)C=CC(=C2)O | [2][5] |

| InChIKey | XJWBVGDAFGVJEG-UHFFFAOYSA-N | [5] |

| Storage | Sealed in dry, Room Temperature | [2][4] |

Synthesis and Purification Workflow

While multiple routes to chromanones exist, a common and reliable strategy involves the intramolecular cyclization of a phenoxypropanoic acid derivative. This approach provides good control over the regiochemistry of the final product.

Proposed Synthetic Pathway

The synthesis can be logically approached in two primary steps starting from resorcinol (1,3-dihydroxybenzene).

-

Williamson Ether Synthesis: Resorcinol is reacted with a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate, under basic conditions (e.g., K₂CO₃) to selectively form the ether linkage at one of the phenolic hydroxyls. The phenoxide formed from resorcinol acts as a nucleophile, displacing the bromide.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then treated with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent). This promotes an intramolecular Friedel-Crafts acylation, where the activated aromatic ring attacks the carboxylic acid, leading to ring closure and formation of the chromanone ketone.

Caption: Proposed two-step synthetic workflow for 7-Hydroxychroman-4-one.

Experimental Protocol: Purification by Column Chromatography

Causality: The polarity of 7-Hydroxychroman-4-one, imparted by its phenolic hydroxyl and ketone groups, makes silica gel chromatography an effective purification method. A solvent system with a gradient of increasing polarity is used to first elute non-polar impurities before cleanly isolating the target compound.

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column of appropriate size. Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 80:20 Hexane:Ethyl Acetate). The rate of increase should be guided by Thin Layer Chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC with a UV lamp (254 nm) and/or an appropriate stain (e.g., potassium permanganate).

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield purified 7-Hydroxychroman-4-one.

Analytical Methodologies for Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and purity, forming a self-validating system for quality control.

Caption: Integrated workflow for quality control of 7-Hydroxychroman-4-one.

Protocol: Purity Assessment by HPLC

-

System: Standard HPLC with UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: 275 nm.

-

Validation: A single, sharp peak should be observed. Purity is calculated by the area percentage method.

Protocol: Structural Confirmation by Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons (typically 3H, showing splitting patterns characteristic of a 1,2,4-trisubstituted ring), the two methylene groups of the dihydropyranone ring (each 2H, likely triplets), and a broad singlet for the phenolic hydroxyl proton (1H).

-

Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 165.05.

-

FTIR (KBr Pellet): Look for characteristic absorption bands: a broad peak around 3400-3200 cm⁻¹ (O-H stretch of the phenol), a sharp, strong peak around 1680-1660 cm⁻¹ (C=O stretch of the aromatic ketone), and peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).

Biological Activity & Therapeutic Potential (A Scaffold-Based Perspective)

While specific biological data for 7-hydroxychroman-4-one itself is not extensively published, the broader class of chromones and chromanones is rich in biological activity.[1] The 7-hydroxy-chromen scaffold, in particular, serves as a key pharmacophore in compounds with demonstrated therapeutic potential. The following insights are drawn from structurally related analogues to highlight the potential of this core structure.

Anticancer and Cytotoxic Potential

Derivatives of the closely related 7-hydroxy-coumarin (chromen-2-one) and chromone scaffolds have shown significant promise as anticancer agents. For instance, a series of novel 7-hydroxy-4-phenylchromen-2-one molecules linked to triazole moieties were synthesized and evaluated for cytotoxic potential against a panel of human cancer cell lines.[6] Several of these compounds exhibited potent activity, with one analogue showing an IC₅₀ of 2.63 µM against AGS gastric cancer cells.[6] Mechanistic studies revealed that this compound induced G2/M phase cell cycle arrest and apoptosis, demonstrating a clear pathway for its antiproliferative effects.[6] This suggests that the 7-hydroxychroman-4-one core could serve as a valuable starting point for developing new cytotoxic agents.

Caption: Potential anticancer mechanism based on related chromone scaffolds.[6]

Antimicrobial Activity

The chromone scaffold is also associated with significant antimicrobial properties. A study on derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one demonstrated that several compounds possessed a high degree of bactericidal activity.[7][8] The presence of the 7-hydroxy group and subsequent derivatization into ethers were noted to influence the biological activity, indicating that this position is key for tuning the antimicrobial spectrum and potency.[8] These findings suggest that 7-hydroxychroman-4-one could be a useful template for the development of new antibacterial agents.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The compound is intended for professional research use only.[3]

| Hazard Information | Details |

| GHS Pictogram | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

Source:[4]

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][4] Recommended storage is at room temperature.[2][4]

Conclusion and Future Directions

7-Hydroxychroman-4-one (CAS: 76240-27-2) is a well-characterized compound with a stable physicochemical profile. While direct biological data is sparse, its structural similarity to a wide range of bioactive natural and synthetic chromanones and chromones makes it a molecule of high interest. The 7-hydroxy position provides a versatile anchor for synthetic elaboration, positioning this compound as an ideal starting scaffold for medicinal chemistry campaigns. Future research should focus on synthesizing libraries of derivatives from this core, exploring substitutions on the aromatic ring and at the C2/C3 positions, to systematically investigate the structure-activity relationships for anticancer, antimicrobial, and other potential therapeutic applications.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 76240-27-2|7-Hydroxychroman-4-one|BLD Pharm [bldpharm.com]

- 5. qhpharmaceutical.com [qhpharmaceutical.com]

- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 7-Hydroxy-2,3-dihydro-4H-chromen-4-one

This guide provides an in-depth exploration of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a pivotal heterocyclic compound. As a key structural motif within the broader class of flavonoids, its chromanone core serves as a versatile scaffold for synthetic chemists. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical identity, synthesis, and strategic application as a precursor in medicinal chemistry. We will delve into the causality behind synthetic choices and present validated protocols, reflecting a commitment to scientific integrity and reproducibility.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in complex synthetic workflows. This section outlines the structural, physical, and spectroscopic characterization of this compound.

Nomenclature and Structural Elucidation

The compound is systematically named This compound according to IUPAC nomenclature. In scientific literature, it is more commonly referred to by its semi-systematic name, 7-hydroxychroman-4-one .

The molecule features a bicyclic system where a dihydropyran ring is fused to a benzene ring. The defining features are a ketone at position 4 (C-4) and a hydroxyl group at position 7 (C-7), which is a critical handle for synthetic derivatization.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Common Name | 7-hydroxychroman-4-one |

| CAS Number | 76240-27-2[1] |

| Molecular Formula | C₉H₈O₃[1] |

| Molecular Weight | 164.16 g/mol [1] |

| Canonical SMILES | C1COC2=C(C1=O)C=CC(=C2)O[1] |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 149 °C | [1] |

| Boiling Point | 372.4 °C at 760 mmHg | [1] |

| Density | 1.343 g/cm³ | [1] |

| Flash Point | 159.1 °C | [1] |

| pKa | 7.75 ± 0.20 (Predicted) | [1] |

| LogP | 1.357 |[1] |

Spectroscopic Profile

Structural confirmation is unequivocally achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework.

Table 3: NMR Spectroscopic Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Phenolic OH | 10.54 (s, 1H) | 7-OH |

| Aromatic H | 7.61 - 6.30 (m, 3H) | H-5, H-6, H-8 |

| Methylene H | 4.45 (t, J = 6.1 Hz, 2H) | H-2 |

| Methylene H | 2.66 (t, J = 6.7 Hz, 2H) | H-3 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl C | 189.8 | C-4 (C=O) |

| Aromatic C | 164.4 | C-7 |

| Aromatic C | 128.5 | C-5 |

| Aromatic C | 110.4 | C-6 |

| Aromatic C | 102.4 | C-8 |

| Methylene C | 66.9 | C-2 |

| Methylene C | 36.9 | C-3 |

(Data sourced from MDPI, 2023)[2]

The proton NMR spectrum is characterized by a downfield singlet for the phenolic proton, a complex multiplet for the three aromatic protons, and two distinct triplets for the methylene protons at C-2 and C-3, confirming the saturated dihydropyran ring.[2] The carbon spectrum corroborates this structure with signals for the carbonyl carbon, four aromatic carbons (two protonated, two quaternary), and two aliphatic methylene carbons.[2]

Part 2: Synthesis and Methodology

7-Hydroxychroman-4-one is not typically isolated from natural sources in large quantities; therefore, chemical synthesis is the primary method of acquisition. The most established route is a two-step process starting from the readily available bulk chemical, resorcinol.[3][4]

Synthetic Strategy: From Resorcinol to Chromanone

The synthesis leverages classic organic reactions, beginning with a Friedel-Crafts acylation followed by an intramolecular cyclization.

-

Friedel-Crafts Acylation: Resorcinol is acylated using 3-chloropropionic acid or 3-bromopropionic acid.[2][4] The reaction is catalyzed by a strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H), which protonates the carboxylic acid, generating a potent acylium ion electrophile.[2][3] The hydroxyl groups of resorcinol are strong ortho-, para-directors, guiding the acylation to the C-4 position to yield 2',4'-dihydroxy-3-chloropropiophenone.

-

Intramolecular Cyclization: The intermediate is then treated with a strong base, typically sodium hydroxide (NaOH).[2][3] The base deprotonates the phenolic hydroxyl group at C-2', forming a phenoxide. This nucleophile then displaces the terminal halide on the propyl chain via an intramolecular Williamson ether synthesis (Sₙ2 reaction), closing the six-membered heterocyclic ring to form the final product.

Caption: Synthetic workflow for 7-hydroxychroman-4-one from resorcinol.

Self-Validating Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures, designed for reproducibility.[2][3]

Step 1: Synthesis of 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one

-

Reagent Preparation: To a 250 mL round-bottom flask, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.1 mmol).

-

Catalyst Addition: Under magnetic stirring, carefully add trifluoromethanesulfonic acid (10 mL, 113 mmol) to the flask.

-

Reaction: Fit the flask with a condenser and heat the reaction mixture to 80 °C for 1 hour.

-

Work-up: Cool the mixture to room temperature. Add 100 mL of chloroform and transfer the mixture to a separatory funnel. Extract with 100 mL of distilled water.

-

Extraction: Collect the organic layer. Wash the aqueous phase twice more with 100 mL portions of chloroform.

-

Drying and Concentration: Combine all organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of 7-Hydroxychroman-4-one (1)

-

Base Solution: In a separate flask, add the crude intermediate from Step 1 to a solution of 2 M sodium hydroxide (80 mL) pre-cooled to 5 °C in an ice bath.

-

Cyclization: Remove the flask from the ice bath and stir the reaction at room temperature for 2 hours.

-

Acidification: Re-cool the reaction mixture to 5 °C and carefully adjust the pH to 2 by adding 6 M sulfuric acid (H₂SO₄).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, 7-hydroxychroman-4-one, typically as a tan solid.[3]

Part 3: Applications in Drug Discovery and Development

The true value of 7-hydroxychroman-4-one lies in its role as a versatile synthetic intermediate. Its structure contains two key reactive sites: the nucleophilic phenolic hydroxyl group at C-7 and the electrophilic carbonyl group at C-4, which can also be used to activate the adjacent C-3 position.

A Scaffold for Bioactive Homoisoflavonoids

A primary application of 7-hydroxychroman-4-one is in the synthesis of homoisoflavonoids, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects towards cancer cell lines.[3]

The synthesis typically involves two subsequent steps:

-

Etherification: The C-7 hydroxyl group is alkylated, often via a Williamson ether synthesis, to introduce various side chains.[3] This step is crucial for modulating the molecule's solubility, lipophilicity, and ability to interact with biological targets.

-

Condensation: The resulting 7-alkoxychroman-4-one undergoes a base- or acid-catalyzed condensation reaction at the C-3 position with various aromatic aldehydes.[3] This builds the characteristic benzylidene moiety of homoisoflavonoids.

Caption: General workflow for synthesizing homoisoflavonoid derivatives.

This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. By systematically varying the alkyl chain at C-7 and the aromatic aldehyde, researchers can fine-tune the molecule's properties to optimize its therapeutic potential. The derivatives of 7-hydroxychroman-4-one are being investigated for their potential as novel antimicrobial and anticancer agents.[2][5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a foundational building block in the synthesis of complex, biologically active molecules. Its straightforward and efficient two-step synthesis from inexpensive starting materials makes it highly accessible. The strategic positioning of its reactive functional groups provides a robust platform for combinatorial chemistry and the development of novel therapeutic agents. This guide has provided the essential technical details, from structural identity to validated synthetic protocols, to empower researchers in leveraging this valuable scaffold in their scientific endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 3. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

7-hydroxy-2,3-dihydro-4H-chromen-4-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one

This document provides a comprehensive technical guide on the spectroscopic characterization of this compound (also known as 7-hydroxychroman-4-one). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes fundamental principles with practical, field-proven insights for the structural elucidation of this important heterocyclic scaffold.

Introduction: The 7-Hydroxychroman-4-one Scaffold

7-Hydroxychroman-4-one (C₉H₈O₃, M.W. 164.16 g/mol ) is a key heterocyclic compound belonging to the chromanone family. Its structure is foundational for a multitude of more complex natural products and synthetic molecules, including flavonoids and homoisoflavonoids, which exhibit a wide range of biological activities. The chromanone core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeted for various therapeutic applications.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide details the principles, experimental protocols, and data interpretation for the complete spectroscopic fingerprinting of this compound.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the 7-hydroxychroman-4-one structure.

Expertise & Causality: Experimental Choices

The choice of solvent is critical for NMR analysis. While CDCl₃ is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydroxy-substituted aromatic compounds. The key advantage is that the acidic phenolic proton (7-OH) is less likely to undergo rapid exchange with residual water, allowing for its direct observation as a distinct singlet. This provides immediate confirmation of the hydroxyl group's presence.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-hydroxychroman-4-one in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A spectral width of ~220 ppm is standard.

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Interpretation and Discussion

The NMR spectra provide a definitive map of the molecule's structure. The key is to analyze the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet), and coupling constants (J).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum exhibits five distinct signals corresponding to the different proton environments in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~10.54 | Singlet (s) | - | 1H | 7-OH |

| ~7.61 | Doublet (d) | ~8.8 Hz | 1H | H-5 |

| ~6.40 | Doublet of Doublets (dd) | ~8.8, 2.4 Hz | 1H | H-6 |

| ~6.30 | Doublet (d) | ~2.4 Hz | 1H | H-8 |

| ~4.45 | Triplet (t) | ~6.1 Hz | 2H | H-2 |

| ~2.66 | Triplet (t) | ~6.7 Hz | 2H | H-3 |

-

Phenolic Proton (7-OH): The downfield singlet at ~10.54 ppm is characteristic of a phenolic hydroxyl proton, confirming its presence.

-

Aromatic Protons (H-5, H-6, H-8): The aromatic region shows a classic three-proton system. H-5 is furthest downfield due to the deshielding effect of the adjacent carbonyl group. It appears as a doublet, coupled only to H-6 (ortho-coupling, J ≈ 8.8 Hz). H-8 appears as a narrow doublet, coupled only to H-6 (meta-coupling, J ≈ 2.4 Hz). H-6 is coupled to both H-5 and H-8, resulting in a doublet of doublets.

-

Aliphatic Protons (H-2, H-3): The two triplets at ~4.45 ppm and ~2.66 ppm are characteristic of the -OCH₂CH₂C=O- moiety. The methylene group at C-2 is adjacent to the ring oxygen, shifting it downfield. The C-3 methylene group is adjacent to the carbonyl, appearing further upfield. They are coupled to each other, resulting in triplet signals.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, accounting for all carbon atoms in the structure.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~189.8 | C-4 (C=O) |

| ~164.4 | C-7 |

| ~164.0 | C-8a |

| ~128.5 | C-5 |

| ~115.0 | C-4a |

| ~110.4 | C-6 |

| ~102.4 | C-8 |

| ~66.9 | C-2 |

| ~36.9 | C-3 |

-

Carbonyl Carbon (C-4): The signal at ~189.8 ppm is unequivocally assigned to the ketone carbonyl carbon.

-

Aromatic Carbons: The signals between 102-165 ppm correspond to the six carbons of the aromatic ring and the fused C-8a position. C-7, being attached to the electron-donating hydroxyl group, is significantly shielded and appears at a high chemical shift (~164.4 ppm). The quaternary carbons (C-4a, C-8a) can be confirmed using techniques like DEPT or by their typically lower intensity.

-

Aliphatic Carbons: The signals at ~66.9 ppm and ~36.9 ppm are assigned to the C-2 and C-3 methylene carbons, respectively, consistent with their positions relative to the oxygen and carbonyl groups.

References

An In-depth Technical Guide to the Synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one from Resorcinol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, resorcinol. The primary focus of this document is a robust and efficient two-step synthetic pathway involving an initial Friedel-Crafts acylation followed by an intramolecular cyclization. This guide delves into the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. Additionally, alternative synthetic strategies are briefly explored to offer a broader context for the synthesis of chromanone derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize and characterize this important molecule.

Introduction and Significance

This compound, also known as 7-hydroxy-4-chromanone, is a key structural motif present in a wide array of biologically active compounds. The chromanone core is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a hydroxyl group at the 7-position offers a versatile handle for further chemical modifications, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

The accessibility of resorcinol as a starting material makes the synthesis of this compound an economically viable and scalable process. This guide will provide a detailed exposition of a reliable synthetic route, empowering researchers to efficiently produce this valuable intermediate for their drug discovery and development endeavors.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely employed method for the synthesis of this compound from resorcinol is a two-step process:

-

Step 1: Friedel-Crafts Acylation of resorcinol with 3-chloropropionic acid to yield the key intermediate, 2',4'-dihydroxy-3-chloropropiophenone.

-

Step 2: Intramolecular Cyclization of the intermediate via a Williamson ether synthesis-type reaction to form the target chromanone ring.

This pathway is favored due to its straightforward nature and the relatively high yields that can be achieved.

Caption: Overall workflow for the two-step synthesis.

Step 1: Friedel-Crafts Acylation of Resorcinol

The initial step involves the acylation of resorcinol with 3-chloropropionic acid. This is an electrophilic aromatic substitution reaction, where the acyl group is introduced onto the aromatic ring of resorcinol.

Causality Behind Experimental Choices:

-

Acylating Agent: 3-chloropropionic acid is the ideal choice as it provides the three-carbon chain necessary for the subsequent formation of the six-membered heterocyclic ring of the chromanone. The terminal chloro group is a good leaving group for the subsequent cyclization step.

-

Catalyst: A strong acid catalyst is required to activate the 3-chloropropionic acid and facilitate the electrophilic attack on the electron-rich resorcinol ring. Trifluoromethanesulfonic acid (TfOH) is a particularly effective catalyst for this transformation due to its superacidic nature, which promotes the formation of the acylium ion intermediate.[1][2] Other Lewis acids or Brønsted acids can also be employed, but may require harsher conditions or lead to lower yields.

-

Regioselectivity: Resorcinol has two hydroxyl groups that are activating and ortho-, para-directing. The acylation occurs preferentially at the C4 position (para to one hydroxyl group and ortho to the other), which is the most nucleophilic position due to the combined activating effects of both hydroxyl groups.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile in the aromatic substitution.

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2',4'-dihydroxy-3-chloropropiophenone

| Reagent/Parameter | Molar Equiv. | Notes |

| Resorcinol | 1.0 | Starting material |

| 3-Chloropropionic Acid | 1.1 | Acylating agent |

| Trifluoromethanesulfonic Acid | 2.0 | Catalyst |

| Solvent | None (neat) or Dichloroethane | Reaction medium |

| Temperature | 0 °C to room temperature | Controlled reaction |

| Reaction Time | 2-4 hours | Monitor by TLC |

Step-by-Step Methodology:

-

To a stirred solution of resorcinol (1.0 eq.) in the chosen solvent (if any) at 0 °C, slowly add trifluoromethanesulfonic acid (2.0 eq.).

-

To this mixture, add 3-chloropropionic acid (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Intramolecular Cyclization

The second step involves the base-mediated intramolecular cyclization of 2',4'-dihydroxy-3-chloropropiophenone to form the desired this compound.

Causality Behind Experimental Choices:

-

Base: A moderately strong base, such as sodium hydroxide (NaOH), is used to deprotonate the more acidic phenolic hydroxyl group at the 4'-position.[1] This generates a phenoxide ion, which is a potent nucleophile.

-

Intramolecular Reaction: The newly formed phenoxide attacks the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This forms the ether linkage and closes the six-membered ring. This type of reaction is an example of an intramolecular Williamson ether synthesis.[3][4][5]

-

Solvent: An aqueous solution of the base is typically used, which facilitates the dissolution of the phenoxide intermediate.

Reaction Mechanism: Intramolecular Cyclization

The mechanism is a classic example of an intramolecular Williamson ether synthesis.

Caption: Mechanism of intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

| Reagent/Parameter | Concentration/Amount | Notes |

| 2',4'-dihydroxy-3-chloropropiophenone | 1.0 eq. | Starting intermediate |

| Sodium Hydroxide (NaOH) | 2 M aqueous solution | Base for cyclization |

| Solvent | Water | Reaction medium |

| Temperature | Room temperature to gentle heating | Controlled reaction |

| Reaction Time | 1-3 hours | Monitor by TLC |

Step-by-Step Methodology:

-

Dissolve the crude or purified 2',4'-dihydroxy-3-chloropropiophenone (1.0 eq.) in a 2 M aqueous solution of sodium hydroxide.[1]

-

Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (δ 6.0-8.0 ppm). The two methylene groups of the dihydropyran ring will show characteristic triplet signals. The phenolic hydroxyl proton will appear as a singlet, which is exchangeable with D₂O. |

| ¹³C NMR | The carbonyl carbon will have a characteristic downfield shift (δ > 180 ppm). Aromatic carbons and the carbons of the dihydropyran ring will appear in their respective expected regions. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) will be observed around 1680 cm⁻¹. A broad absorption for the phenolic hydroxyl group (O-H) will be present in the region of 3200-3600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₉H₈O₃, MW: 164.16 g/mol ) should be observed. |

Alternative Synthetic Strategies

While the two-step method described above is the most common, other approaches for the synthesis of chromanones from phenols exist. One notable alternative involves the reaction of a phenol with an α,β-unsaturated carboxylic acid in the presence of a catalyst like polyphosphoric acid.[1] For instance, resorcinol can be reacted with acrylic acid to potentially form the chromanone structure. However, this method can sometimes lead to mixtures of regioisomers and may require more stringent reaction conditions.

Conclusion

The synthesis of this compound from resorcinol via a two-step sequence of Friedel-Crafts acylation and intramolecular cyclization represents a reliable and efficient method for obtaining this valuable heterocyclic building block. Understanding the underlying mechanisms and optimizing the reaction conditions are key to achieving high yields and purity. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully incorporate this synthetic route into their research and development programs. The versatility of the 7-hydroxy group opens up numerous possibilities for the creation of novel chromanone derivatives with potential therapeutic applications.

References

- 1. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]

- 2. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. old.rrjournals.com [old.rrjournals.com]

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one

Abstract

7-Hydroxy-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxychroman-4-one, represents a pivotal molecular scaffold in the fields of medicinal chemistry and drug discovery. As a key structural component of many naturally occurring flavonoids and a versatile synthetic intermediate, its robust synthesis and thorough characterization are of paramount importance for researchers.[1] This guide provides a comprehensive overview of a validated synthetic pathway, detailed purification protocols, in-depth structural elucidation through modern spectroscopic techniques, and a discussion of its significance as a building block for developing novel therapeutic agents. The chroman-4-one core is recognized as a "privileged structure" due to its recurring presence in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document serves as a technical resource for scientists engaged in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven methodologies.

Strategic Importance in Medicinal Chemistry

The chroman-4-one skeleton, a heterocyclic moiety formed by the fusion of a benzene ring with a dihydropyran ring, is a cornerstone in the architecture of numerous bioactive natural products.[1] Unlike the related chromones, the absence of the C2-C3 double bond in chroman-4-ones imparts significant conformational flexibility, leading to distinct biological activities.[4] The 7-hydroxy substitution is particularly strategic, as this phenolic hydroxyl group serves as a versatile handle for subsequent chemical modifications, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[2] Derivatives of this core have shown promise as α-glucosidase inhibitors, Rho kinase (ROCK) inhibitors for diabetic retinopathy, and potent cytotoxic agents against various cancer cell lines.[5][6][7]

Synthesis of 7-Hydroxychroman-4-one: A Validated Two-Step Protocol

The most reliable and commonly employed synthesis of 7-hydroxychroman-4-one begins with the readily available starting material, resorcinol. The process is a two-stage reaction involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[2][5]

Causality of Experimental Design

The chosen synthetic route is advantageous due to its efficiency and the relatively low cost of the starting materials.

-

Step 1: Friedel-Crafts Acylation. This step utilizes a strong Brønsted acid catalyst, trifluoromethanesulfonic acid (triflic acid), to facilitate the acylation of the electron-rich resorcinol ring with 3-bromopropionic acid.[2] Triflic acid is superior to traditional Lewis acids in this context as it promotes high yields and cleaner reactions. The reaction selectively forms the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

-

Step 2: Intramolecular Cyclization. The subsequent treatment with a strong base, sodium hydroxide (NaOH), promotes an intramolecular Williamson ether synthesis. The phenoxide ion formed at the C2' position of the intermediate acts as a nucleophile, attacking the carbon bearing the bromine atom and displacing it to form the heterocyclic ring of the chromanone.[2][3] This cyclization is efficient and often proceeds without the need for rigorous chromatographic purification of the final product.[2]

Visualized Synthetic Workflow

Caption: Two-step synthesis of 7-hydroxychroman-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.1 mmol).[2]

-

Carefully add trifluoromethanesulfonic acid (10 mL, 113 mmol) to the stirred mixture at room temperature.[2]

-

Heat the reaction mixture to 80°C and maintain for 1 hour.[2]

-

Cool the mixture to room temperature over 15 minutes.

-

Transfer the reaction mixture to a separatory funnel containing chloroform (100 mL) and distilled water (100 mL). Extract the aqueous layer.[2]

-

Re-extract the aqueous phase with two additional 100 mL portions of chloroform.[2]

-

Combine the organic phases, wash with 100 mL of water, and dry over anhydrous sodium sulfate.[2]

-

Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude intermediate as a viscous orange semisolid.[5]

Step 2: Synthesis of this compound (1)

-

Add the crude intermediate from Step 1 to a stirred solution of 2 M sodium hydroxide (80 mL) pre-cooled to 5°C in an ice bath.[2]

-

Allow the solution to warm to room temperature while stirring for 2 hours.[2][5]

-

Re-cool the reaction mixture to 5°C and carefully adjust the pH to 2 using 6 M sulfuric acid.[2]

-

Extract the product with three 50 mL portions of chloroform (or ethyl acetate).[2][5]

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

Filter and concentrate under reduced pressure to obtain 7-hydroxychroman-4-one as a tan solid.[5]

Purification and Characterization

While the synthesis can yield a relatively clean product, for applications requiring high purity, such as in drug discovery screenings, further purification is necessary.

Purification Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient or isocratic mixture of ethyl acetate and hexane is typically effective. A starting polarity of 30% ethyl acetate in hexane (3:7) is a good starting point.

-

Procedure: a. Dissolve the crude solid in a minimal amount of dichloromethane or the mobile phase. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen mobile phase, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Structural Characterization: Spectroscopic Data

The identity and purity of the synthesized 7-hydroxychroman-4-one are confirmed using a suite of spectroscopic techniques. The data presented below are representative for the compound.

| Technique | Observed Data |

| ¹H NMR | δ (ppm): 10.54 (s, 1H, 7-OH), 7.61 (d, 1H, H-5), 6.45-6.30 (m, 2H, H-6, H-8), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3).[2] |

| ¹³C NMR | δ (ppm): 189.8 (C-4, C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3).[2] |

| IR | ν (cm⁻¹): ~3300-3100 (O-H stretch, broad), ~1680 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic). |

| MS (ESI) | m/z: 165.05 [M+H]⁺, 163.04 [M-H]⁻. |

Note: NMR chemical shifts can vary slightly depending on the solvent used (e.g., DMSO-d₆ or CDCl₃).[2]

Biological Significance and Applications in Drug Discovery

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a precursor is of immense value. The chromanone scaffold is a key pharmacophore in a variety of biologically active molecules.

Core Structure and Relation to Flavonoids

The chroman-4-one structure is the saturated backbone of flavanones, a major class of flavonoids known for their antioxidant and anti-inflammatory properties.[1] This structural relationship underscores its "natural product-like" character, which is often a desirable trait in drug candidates.

Caption: Relationship of the chroman-4-one scaffold.

A Platform for Novel Therapeutics

Researchers utilize the 7-hydroxyl group as an anchor point for chemical diversification. Through reactions like O-alkylation or O-benzylation, a wide range of substituents can be introduced, leading to the discovery of potent and selective inhibitors for various biological targets.[2]

-

Anticancer Agents: Triazole-linked derivatives of a related 7-hydroxy-chromen-2-one scaffold have demonstrated potent cytotoxic activity against human cancer cell lines, inducing apoptosis and cell cycle arrest.[5]

-

Antioxidants and α-Glucosidase Inhibitors: 3-Benzylidene-4-chromanone derivatives, synthesized from chroman-4-one precursors, have shown significant free radical scavenging activity and potent inhibition of α-glucosidase, an important target in the management of type 2 diabetes.[7]

-

Kinase Inhibitors: The related 4H-chromen-4-one core has been successfully used to develop selective inhibitors of Rho kinase (ROCK), a target implicated in the pathology of diabetic retinopathy.[6]

Conclusion

This compound is a high-value synthetic intermediate that provides a robust and versatile platform for the development of novel therapeutics. The synthetic protocol detailed herein is scalable and reliable, providing access to this key building block. A thorough understanding of its characterization and the strategic importance of its functional groups enables medicinal chemists and drug development professionals to efficiently explore new chemical space and accelerate the discovery of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 7-Hydroxy-2,3-dihydro-4H-chromen-4-one: Physicochemical Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a key heterocyclic scaffold with significant applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its physicochemical characteristics, synthetic pathways, chemical reactivity, and burgeoning therapeutic relevance.

Introduction: The Significance of the Chroman-4-one Scaffold

Chroman-4-ones, characterized by a fused benzene and dihydropyranone ring system, represent a privileged structural motif in medicinal chemistry.[1] Unlike their unsaturated counterparts, chromones, the absence of a C2-C3 double bond in chroman-4-ones imparts distinct conformational flexibility and chemical reactivity. This compound, in particular, serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules, most notably homoisoflavonoids.[1][2] Its phenolic hydroxyl group and reactive carbonyl functionality provide versatile handles for structural modification, enabling the exploration of a broad chemical space for therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| Melting Point | 149 °C | [3] |

| Boiling Point | 372.373 °C at 760 mmHg | [3] |

| pKa | 7.75 ± 0.20 (Predicted) | [3] |

| LogP | 1.35740 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Solubility | Generally more soluble in organic solvents like ethanol and methanol compared to water. Solubility in aqueous solutions can be influenced by pH. | [4] |

Synthesis and Chemical Reactivity

The strategic location of the hydroxyl and carbonyl groups on the this compound scaffold dictates its chemical reactivity, making it a valuable building block for a variety of derivatives.

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves a two-step process starting from resorcinol.[2][5]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [1][2]

-

Friedel-Crafts Acylation:

-

To a stirred mixture of resorcinol and 3-chloropropionic acid at room temperature, add trifluoromethanesulfonic acid.

-

Heat the reaction mixture to 80 °C for 1 hour.

-

After cooling, the mixture is worked up by extraction with an organic solvent (e.g., chloroform) and water to isolate the intermediate, 2',4'-dihydroxy-3-chloropropiophenone.

-

-

Intramolecular Cyclization:

-

The crude 2',4'-dihydroxy-3-chloropropiophenone is dissolved in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

The reaction is stirred at room temperature for approximately 2 hours to facilitate the intramolecular nucleophilic substitution, leading to the cyclization and formation of the chromanone ring.

-

Acidification of the reaction mixture precipitates the crude this compound, which can be further purified by recrystallization.

-

Key Chemical Reactions

The reactivity of this compound is primarily centered around the phenolic hydroxyl group and the methylene group alpha to the carbonyl.

3.2.1. Etherification of the 7-Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or arylated under basic conditions (e.g., using K₂CO₃ in DMF) with various alkyl or benzyl halides. This Williamson ether synthesis is a cornerstone for creating a diverse library of derivatives.[1]

Caption: Etherification of the 7-hydroxyl group.

3.2.2. Condensation Reactions at the C3 Position

The methylene group at the C3 position, being alpha to the carbonyl, is susceptible to deprotonation under basic conditions, forming an enolate. This enolate can then participate in condensation reactions with aldehydes and other electrophiles to introduce substituents at the C3 position. A notable example is the base-catalyzed condensation with aromatic aldehydes to form 3-benzylidene-chroman-4-ones, which are precursors to homoisoflavonoids.[1]

Caption: Condensation reaction at the C3 position.

Spectroscopic Characterization

Accurate structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the diastereotopic protons of the methylene groups at C2 and C3, and the phenolic hydroxyl proton. A representative ¹H NMR spectrum in DMSO-d₆ shows a singlet for the hydroxyl proton at approximately 10.54 ppm, aromatic protons in the range of 6.30-7.61 ppm, and two triplets for the C2 and C3 protons around 4.45 ppm and 2.66 ppm, respectively.[1]

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the carbonyl carbon (around 189.8 ppm), the aromatic carbons, and the methylene carbons of the dihydropyranone ring (C2 at ~66.9 ppm and C3 at ~36.9 ppm).[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. Characteristic absorption bands include a broad O-H stretching vibration for the phenolic hydroxyl group (around 3400-3200 cm⁻¹), a strong C=O stretching vibration for the ketone (around 1680-1660 cm⁻¹), and C-O stretching vibrations for the ether linkage in the pyranone ring.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Biological Activities and Therapeutic Potential

This compound itself exhibits antimicrobial activity, particularly against Candida species.[1] However, its primary significance in drug development lies in its role as a versatile scaffold for the synthesis of derivatives with a broad range of pharmacological activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown promising antimicrobial and antifungal properties. Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key fungal enzymes such as HOG1 kinase and fructose-bisphosphate aldolase 1 (FBA1) in Candida albicans, which are crucial for fungal virulence and survival.[6]

Anticancer Activity

The chroman-4-one scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of 7-hydroxychromen-2-one (a related scaffold) linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines, inducing apoptosis and cell cycle arrest.[7] This highlights the potential for developing novel anticancer agents based on the this compound core.

Antioxidant and Anti-inflammatory Properties

The phenolic hydroxyl group in the 7-position is a key feature that can contribute to antioxidant activity by scavenging free radicals. Various derivatives of chroman-4-ones have been reported to possess significant antioxidant and anti-inflammatory effects.[1]

Conclusion and Future Directions

This compound is a molecule of considerable interest due to its accessible synthesis, versatile reactivity, and its role as a precursor to a wide range of biologically active compounds. The ability to readily modify its structure at the 7-hydroxyl and 3-positions provides a powerful platform for the design and synthesis of novel therapeutic agents. Future research should continue to explore the derivatization of this scaffold to optimize its pharmacological properties, elucidate the mechanisms of action of its bioactive derivatives, and fully realize its therapeutic potential in areas such as infectious diseases and oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]